molecular formula C17H12N2O6 B5879841 (4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate

(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate

Cat. No.: B5879841
M. Wt: 340.29 g/mol
InChI Key: LMNTVRZNWHUEIT-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is a complex organic compound that features a nitrophenyl group and a dioxoisoindolyl group connected via a methyl acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the reaction of 4-nitrobenzyl alcohol with 2-(1,3-dioxoisoindol-2-yl)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of 4-nitrobenzyl alcohol and 2-(1,3-dioxoisoindol-2-yl)acetic acid.

Scientific Research Applications

Chemistry

In chemistry, (4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in ester hydrolysis. Its nitrophenyl group can serve as a chromophore, making it useful in spectrophotometric assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The nitrophenyl group is known to impart antimicrobial properties, while the dioxoisoindolyl moiety can interact with biological targets.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactive functional groups allow for cross-linking and polymerization reactions.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the dioxoisoindolyl moiety can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate enzyme activities and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to its combination of a nitrophenyl group and a dioxoisoindolyl moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-15(25-10-11-5-7-12(8-6-11)19(23)24)9-18-16(21)13-3-1-2-4-14(13)17(18)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNTVRZNWHUEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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